5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
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Overview
Description
5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of substituents: The bromine, chlorine, and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzimidazole core can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzimidazole derivative.
Scientific Research Applications
5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1H-benzimidazole: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.
2-Chloro-6-(trifluoromethoxy)-1H-benzimidazole: Lacks the bromine atom, which may influence its reactivity and applications.
5-Bromo-2-chloro-6-methoxy-1H-benzimidazole: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, potentially altering its chemical behavior.
Uniqueness
The presence of the trifluoromethoxy group in 5-Bromo-2-chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole imparts unique electronic and steric properties, making it distinct from other similar compounds. This can enhance its performance in specific applications, such as increasing its binding affinity to biological targets or improving its stability in chemical reactions.
Properties
Molecular Formula |
C8H3BrClF3N2O |
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Molecular Weight |
315.47 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2O/c9-3-1-4-5(15-7(10)14-4)2-6(3)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
ZPYKPSJWRZSAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)OC(F)(F)F)N=C(N2)Cl |
Origin of Product |
United States |
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